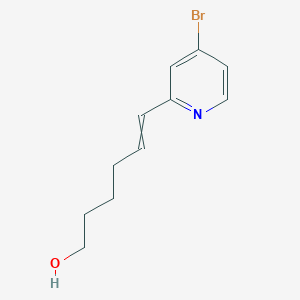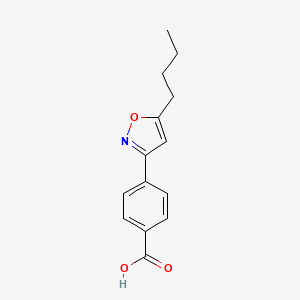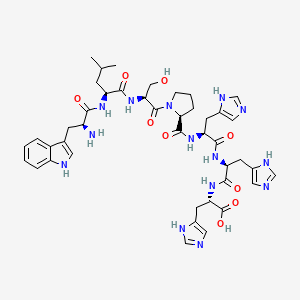
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol is a chemical compound with the molecular formula C₁₁H₁₄BrNO It is characterized by the presence of a bromopyridine moiety attached to a hexenol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the hexenol chain. One common method involves the reaction of 4-bromopyridine with a suitable hexenol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or crystallization. The choice of reagents, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of functionalized pyridine derivatives .
科学的研究の応用
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .
類似化合物との比較
Similar Compounds
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Similar in structure but contains a piperidine ring instead of a hexenol chain.
6-Bromo-2-pyridinol: Contains a hydroxyl group directly attached to the pyridine ring.
6-Brompyridin-3-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.
Uniqueness
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol is unique due to its specific combination of a bromopyridine moiety and a hexenol chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
916824-59-4 |
|---|---|
分子式 |
C11H14BrNO |
分子量 |
256.14 g/mol |
IUPAC名 |
6-(4-bromopyridin-2-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-6-7-13-11(9-10)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2 |
InChIキー |
IUXHBJHZTACYOM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Br)C=CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)


![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
